

# Preclinical Pharmacology and Toxicology of Brexpiprazole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Brexpiprazole

Cat. No.: B1667787

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of **brexpiprazole**, a serotonin-dopamine activity modulator. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, efficacy in animal models, and safety profile.

## Pharmacodynamics

**Brexpiprazole** exhibits a unique and complex pharmacodynamic profile, characterized by its interaction with a range of central nervous system receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A and noradrenergic  $\alpha$ 1B/ $\alpha$ 2C receptors. This multi-receptor activity is believed to contribute to its antipsychotic and antidepressant effects, as well as its tolerability profile.

## Receptor Binding Affinity

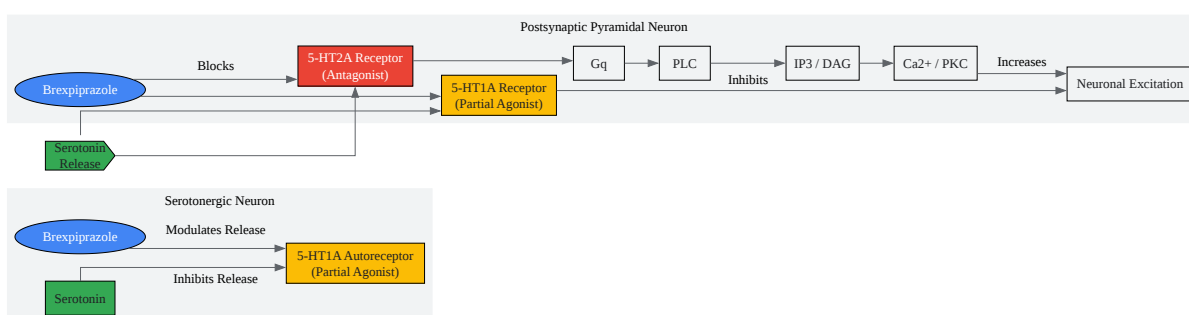
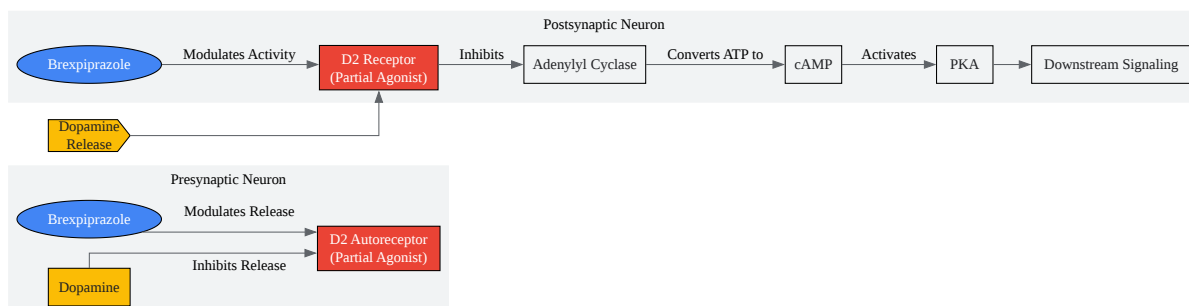
The binding affinity of **brexpiprazole** to various neurotransmitter receptors has been extensively characterized in preclinical studies. The equilibrium dissociation constant ( $K_i$ ) is a measure of the affinity of a ligand for a receptor; a lower  $K_i$  value indicates a higher binding affinity.

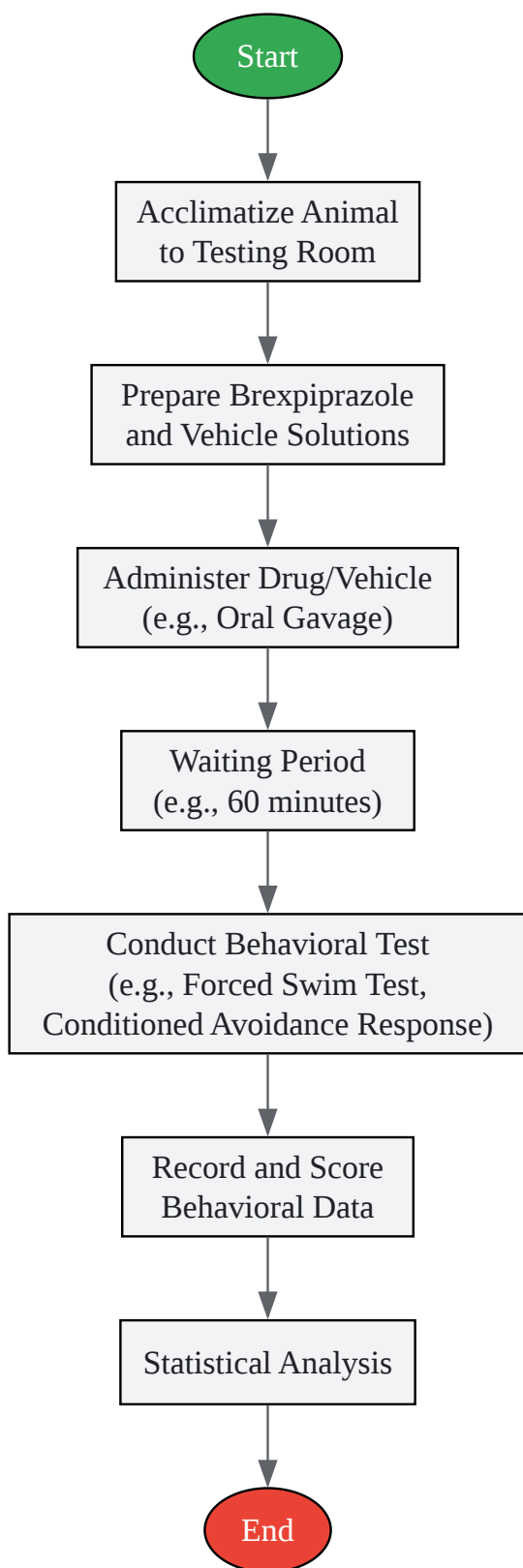
Receptor	Ki (nM)	Species
Serotonin Receptors		
5-HT1A	0.12	Human
5-HT2A	0.47	Human
5-HT2B	1.9	Human
5-HT7	3.7	Human
Dopamine Receptors		
D2	0.30	Human
D3	1.1	Human
Adrenergic Receptors		
$\alpha$ 1A	3.8	Human
$\alpha$ 1B	0.17	Human
$\alpha$ 1D	2.6	Human
$\alpha$ 2C	0.59	Human
Histamine Receptors		
H1	19	Human
Muscarinic Receptors		
M1	>1000	Human

## In Vitro Functional Activity

**Brexiprazole's** functional activity at key receptors has been determined through various in vitro assays, which measure the cellular response to the drug.

Receptor	Functional Activity	Intrinsic Activity	Assay Type
Dopamine D2	Partial Agonist	Lower than aripiprazole	cAMP accumulation assay
Serotonin 5-HT1A	Partial Agonist	Stronger than aripiprazole	[35S]GTPyS binding assay
Serotonin 5-HT2A	Antagonist	N/A	Phosphoinositide hydrolysis assay
Noradrenergic $\alpha$ 1B/ $\alpha$ 2C	Antagonist	N/A	Calcium mobilization assay





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